molecular formula C11H12N2 B8636353 4-Ethyl-5-phenyl-1H-imidazole

4-Ethyl-5-phenyl-1H-imidazole

Cat. No.: B8636353
M. Wt: 172.23 g/mol
InChI Key: BKEWFNBVYWTSQR-UHFFFAOYSA-N
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Description

4-Ethyl-5-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethyl-4-phenyl-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-2-10-11(13-8-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

BKEWFNBVYWTSQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An aqueous solution (5 mL) of concentrated hydrochloric acid (0.6 mL) and sodium thiocyanate (1.62 g, 20.03 mmol) was added to a solution of 2-aminopropiophenone hydrochloride (2.00 g, 10.02 mmol) in ethanol (20 mL). The obtained mixture was stirred at 70° C. for 1 hour. The solvent was distilled away, and acetic acid (20 mL) was then added to the residue. The obtained mixture was stirred at 100° C. for 3 hours. Thereafter, water was added to the reaction solution, and the precipitated crude crystals were collected by filtration. Raney Ni was added to a solution of the obtained crude crystals in ethanol (40 mL), and the obtained mixture was then stirred at 70° C. for 2 hours. The reaction solution was filtered with celite, and the filtrate was then concentrated. The residue was washed with acetonitrile, so as to obtain the title compound (0.88 g, yield in two steps: 45%).
Quantity
5 mL
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Reaction Step One
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1.62 g
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2 g
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reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

The compound is synthesized using the methods described in examples 269C and 103D starting from 1-phenylbutan-1-one.
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